![molecular formula C18H14ClFN4O2 B2400637 2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941917-87-9](/img/structure/B2400637.png)

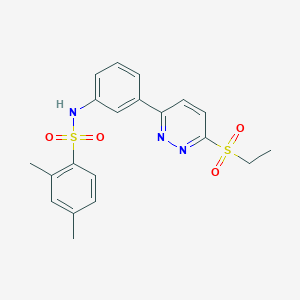

2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been studied as potential CDK2 inhibitors . These compounds are designed and synthesized to target tumor cells in a selective manner .

Synthesis Analysis

The synthesis of similar compounds often involves the use of valuable building blocks in organic synthesis, such as pinacol boronic esters . Protodeboronation of these esters is a common step in the synthesis process .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray crystallography . This allows researchers to understand how the compound fits into the active site of its target, such as CDK2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the refractive index, boiling point, and density can be determined .Aplicaciones Científicas De Investigación

Antitumor Activity

A class of compounds related to 2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione has shown promising antitumor activity. One study identified several derivatives that exhibited in vitro cytotoxic activities against various carcinoma cells, including LS180, HeLa, T47D, A549, and RPMI 8226 cells. Some of these compounds demonstrated significant DNA strand breakage and growth inhibition in cancer cell lines while being non-toxic to normal cell lines (Sztanke et al., 2007).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of related triazine derivatives has contributed to the development of novel drug-like scaffolds. For instance, the regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives was explored, showcasing broad structural variation and potential for pharmaceutical applications (Tzvetkov et al., 2012).

Reactivity and Derivative Formation

Another aspect of research involves understanding the reactivity and formation of various derivatives. A study explored the synthesis, reactions, and crystal structure of 2-(alkylthio)-7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-4(6H)-thiones, contributing to a deeper understanding of this class of compounds (Sa̧czewski & Gdaniec, 1987).

Biological Activities and Potential Applications

Further studies have synthesized and evaluated a range of triazine derivatives for various biological activities. This includes exploring their potential as antimicrobials, antiviral agents, and for other therapeutic uses, which contributes to the broader understanding of the application possibilities of such compounds in medicinal chemistry (Kim et al., 1978).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(3-chlorophenyl)methyl]-8-(4-fluorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4O2/c19-13-3-1-2-12(10-13)11-24-17(26)16(25)23-9-8-22(18(23)21-24)15-6-4-14(20)5-7-15/h1-7,10H,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHAIXKPYKESGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2400559.png)

![N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2400560.png)

![Ethyl 4-(3-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate](/img/structure/B2400561.png)

![Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2400562.png)

![methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B2400563.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2400564.png)

![3-Chloro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2400572.png)